molecular formula C9H10N4S B13245953 6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine

6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine

Cat. No.: B13245953
M. Wt: 206.27 g/mol
InChI Key: YUJNQWCXUUUKDZ-UHFFFAOYSA-N
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Description

6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with a thiadiazole derivative. One common method includes the use of hydrazonoyl halides, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine to form the desired thiadiazole ring . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is unique due to the combination of the pyridine and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for the exploration of new therapeutic and industrial applications .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

6-methyl-N-(thiadiazol-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C9H10N4S/c1-7-2-3-8(4-10-7)11-5-9-6-14-13-12-9/h2-4,6,11H,5H2,1H3

InChI Key

YUJNQWCXUUUKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CSN=N2

Origin of Product

United States

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